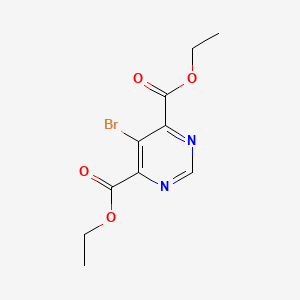

Diethyl 5-Bromopyrimidine-4,6-dicarboxylate

Descripción

BenchChem offers high-quality Diethyl 5-Bromopyrimidine-4,6-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 5-Bromopyrimidine-4,6-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

diethyl 5-bromopyrimidine-4,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O4/c1-3-16-9(14)7-6(11)8(13-5-12-7)10(15)17-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNRCTZJUZGRMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC=N1)C(=O)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis of Diethyl 5-bromopyrimidine-4,6-dicarboxylate

Introduction

Diethyl 5-bromopyrimidine-4,6-dicarboxylate is a key heterocyclic building block in medicinal chemistry and drug development. The pyrimidine core is a fundamental scaffold in numerous biologically active compounds, including antiviral and anticancer agents. The introduction of a bromine atom at the 5-position, along with ester functionalities at the 4- and 6-positions, provides a versatile platform for further chemical modifications, such as cross-coupling reactions, to generate diverse molecular libraries for drug discovery programs. This guide provides a comprehensive overview of the synthetic routes to diethyl 5-bromopyrimidine-4,6-dicarboxylate, with a focus on practical, field-proven methodologies suitable for a research and development setting.

The synthesis of this target molecule is typically approached in a two-step sequence: first, the construction of the pyrimidine ring system to form diethyl pyrimidine-4,6-dicarboxylate, followed by the regioselective bromination at the C-5 position. This guide will detail the rationale behind the chosen synthetic strategy and provide step-by-step protocols for each stage.

Synthetic Strategy Overview

The primary synthetic challenge lies in the efficient construction of the substituted pyrimidine ring and the subsequent selective introduction of the bromine atom. The pyrimidine ring is an electron-deficient heteroaromatic system, which influences its reactivity in electrophilic substitution reactions.[1]

Our proposed and detailed synthetic pathway is as follows:

-

Part A: Synthesis of Diethyl pyrimidine-4,6-dicarboxylate. This precursor is synthesized via a condensation reaction between a suitable three-carbon building block derived from diethyl malonate and an amidine source, typically formamidine. This is a classic and widely used method for pyrimidine ring formation.[2]

-

Part B: Bromination of Diethyl pyrimidine-4,6-dicarboxylate. The target compound is obtained by the electrophilic bromination of the pyrimidine precursor at the C-5 position, which is the most electron-rich position on the pyrimidine ring and thus the most susceptible to electrophilic attack.[1] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its selectivity and milder reaction conditions compared to liquid bromine.[3][4]

The overall synthetic workflow is depicted in the following diagram:

Caption: High-level overview of the two-part synthetic route.

PART A: Synthesis of Diethyl pyrimidine-4,6-dicarboxylate

The construction of the pyrimidine ring is a cornerstone of heterocyclic chemistry. The most common and reliable method involves the condensation of a 1,3-dicarbonyl compound, or a functional equivalent, with an amidine.[2] In this synthesis, a derivative of diethyl malonate serves as the three-carbon component, and formamidine provides the N-C-N fragment of the pyrimidine ring.

Reaction Mechanism

The reaction proceeds through a series of condensation and cyclization steps. Initially, the diethyl malonate derivative reacts with formamidine in the presence of a base, such as sodium ethoxide, to form an intermediate that subsequently cyclizes and aromatizes to yield the pyrimidine ring.

Caption: Simplified reaction mechanism for pyrimidine ring formation.

Experimental Protocol

Materials:

-

Diethyl 2-(ethoxymethylene)malonate

-

Formamidine acetate

-

Sodium metal

-

Absolute Ethanol (EtOH)

-

Diethyl ether

-

Hydrochloric acid (HCl), concentrated

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add sodium metal (1.0 eq) to absolute ethanol (10 mL per gram of sodium) under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred until all the sodium has reacted.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add a solution of diethyl 2-(ethoxymethylene)malonate (1.0 eq) in absolute ethanol.

-

Addition of Formamidine Acetate: Add formamidine acetate (1.1 eq) portion-wise to the reaction mixture.

-

Reaction: The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The residue is dissolved in water and acidified with concentrated HCl to pH 5-6. The precipitated product is collected by filtration, washed with cold water, and then with a small amount of cold diethyl ether. The crude product can be recrystallized from ethanol to afford pure diethyl pyrimidine-4,6-dicarboxylate.

Data Summary

| Parameter | Value |

| Reactants | Diethyl 2-(ethoxymethylene)malonate, Formamidine acetate |

| Base | Sodium Ethoxide |

| Solvent | Absolute Ethanol |

| Reaction Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Typical Yield | 60-70% |

PART B: Bromination of Diethyl pyrimidine-4,6-dicarboxylate

The bromination of the pyrimidine ring is an electrophilic aromatic substitution reaction. The C-5 position is the most nucleophilic and therefore the most reactive towards electrophiles. N-Bromosuccinimide (NBS) is a convenient and effective source of electrophilic bromine.[4]

Reaction Mechanism

The reaction is believed to proceed through the attack of the pyrimidine ring on the electrophilic bromine of NBS. The use of a polar aprotic solvent like acetonitrile facilitates the reaction.

Caption: Mechanism of electrophilic bromination using NBS.

Experimental Protocol

Materials:

-

Diethyl pyrimidine-4,6-dicarboxylate

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (MeCN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve diethyl pyrimidine-4,6-dicarboxylate (1.0 eq) in acetonitrile (10 mL per gram of substrate).

-

Addition of NBS: Add N-Bromosuccinimide (1.05 eq) to the solution in one portion at room temperature.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. For less reactive substrates, gentle heating (40-50 °C) may be required.

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any unreacted bromine.

-

Extraction: Dilute the mixture with water and extract with dichloromethane (3 x 20 mL).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield diethyl 5-bromopyrimidine-4,6-dicarboxylate as a white solid.

Data Summary

| Parameter | Value |

| Substrate | Diethyl pyrimidine-4,6-dicarboxylate |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Solvent | Acetonitrile (MeCN) |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 85-95% |

Conclusion

The synthesis of diethyl 5-bromopyrimidine-4,6-dicarboxylate is a robust and reproducible process that can be accomplished in two high-yielding steps from readily available starting materials. The initial construction of the pyrimidine ring via condensation followed by a regioselective bromination with NBS provides an efficient route to this valuable synthetic intermediate. The protocols outlined in this guide are scalable and can be adapted for various research and development applications.

References

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

- Process of preparation of 4,6-Dihydroxypyrimidine. (1998). EP0816345A1. Google Patents.

-

Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. (2018). Molecules, 23(11), 2869. Retrieved from [Link]

-

Synthesis and Characterization of Some Pyrimidine Derivatives from Dimethyl Malonate and Evaluation of their Biological Activity. (2019). Diyala Journal for Pure Science, 15(2), 131-142. Retrieved from [Link]

-

N-Bromosuccinimide. (n.d.). In Wikipedia. Retrieved from [Link]

-

Malonic acid, ethylidene-, diethyl ester. (n.d.). In Organic Syntheses. Retrieved from [Link]

-

Bromination of 6 a. Reaction conditions: NBS (2.1 equiv), 1,2‐DME, rt,... (n.d.). ResearchGate. Retrieved from [Link]

-

Diethyl 5-Bromopyrimidine-4,6-dicarboxylate. (n.d.). Ivy Fine Chemicals. Retrieved from [Link]

-

Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (2021). Pharmaceuticals, 14(11), 1105. Retrieved from [Link]

-

Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Process for the preparation of 4, 6- dihydroxypyrimidine. (1998). US5847139A. Google Patents.

-

Supporting Information. (2015). The Royal Society of Chemistry. Retrieved from [Link]

-

Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022). The Journal of Organic Chemistry, 87(7), 4646–4655. Retrieved from [Link]

-

Synthesis, reactions, and applications of pyrimidine derivatives. (2022). Current Chemistry Letters, 11(2), 121-142. Retrieved from [Link]

-

Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021). Letters in Organic Chemistry, 18(4), 311-317. Retrieved from [Link]

-

Synthesis of Pyrimidine‐2,4‐diones from formamide. (2021). Chemistry – An Asian Journal, 16(21), 3330-3343. Retrieved from [Link]

Sources

Synthesis of polysubstituted pyrimidine derivatives

An In-Depth Technical Guide to the Synthesis of Polysubstituted Pyrimidine Derivatives

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of countless therapeutic agents and biologically significant molecules, including the nucleobases cytosine, thymine, and uracil.[1][2] Its prevalence in FDA-approved drugs for cancer, viral infections, and cardiovascular diseases underscores its status as a "privileged scaffold".[1][3][4] The ability of its nitrogen atoms to engage in crucial hydrogen bonding and π-π stacking interactions with biological targets makes it an attractive framework for drug design.[1] This guide provides an in-depth exploration of the principal synthetic strategies for constructing and functionalizing the pyrimidine ring, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will delve into classical condensation methodologies, modern multicomponent reactions, and advanced catalytic techniques, explaining the causality behind experimental choices and providing validated, step-by-step protocols.

Foundational Strategies: Cyclocondensation Reactions

The most traditional and direct approach to the pyrimidine core involves the cyclocondensation of a three-carbon (C-C-C) electrophilic unit with a nitrogen-carbon-nitrogen (N-C-N) nucleophilic unit.[5] This strategy's enduring utility lies in its use of readily available starting materials.

The Pinner Synthesis

The Pinner synthesis is a classic method that involves the condensation of 1,3-dicarbonyl compounds with amidines.[6][7] The choice of the dicarbonyl component (e.g., β-diketones, β-ketoesters) and the amidine allows for the introduction of various substituents onto the resulting pyrimidine ring.

Causality of Experimental Design: The reaction is typically catalyzed by an acid or base. The catalyst's role is to activate the carbonyl groups of the 1,3-dicarbonyl compound, facilitating nucleophilic attack by the amidine. The subsequent cyclization and dehydration steps are often promoted by heat. The selection of a specific amidine directly installs the substituent at the 2-position of the pyrimidine ring.

Experimental Protocol: Synthesis of 2-Amino-5,6-disubstituted Pyrimidines [8]

This microwave-assisted, solvent-free protocol exemplifies a modern, efficient application of the Pinner-type condensation.

-

Reactant Preparation: In a microwave-safe vessel, combine the appropriate β-ketoester or β-aldehydoester (1.0 mmol), guanidine hydrochloride (1.0 mmol), and potassium carbonate (K₂CO₃) (2.0 mmol).

-

Reaction Execution: Subject the solid mixture to microwave irradiation at 120°C for 10-15 minutes. Note: The absence of a solvent enhances reaction rates and simplifies workup, aligning with green chemistry principles.

-

Workup and Isolation: After cooling, add water to the reaction mixture and stir.

-

Purification: Collect the resulting solid precipitate by filtration, wash thoroughly with water, and dry to obtain the 2-aminopyrimidine derivative. Further purification can be achieved by recrystallization if necessary.

Multicomponent Mastery: The Biginelli Reaction

First reported by Pietro Biginelli in 1891, this one-pot, three-component reaction is a powerful tool for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable intermediates that can be readily oxidized to the corresponding pyrimidines.[3][9] The reaction condenses an aldehyde, a β-ketoester, and urea (or thiourea).[10]

Mechanistic Insight: The widely accepted mechanism, proposed by Kappe, begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate.[9] This electrophilic intermediate is then attacked by the enol form of the β-ketoester. The final step is a cyclization via nucleophilic attack of the terminal amine onto the ester carbonyl, followed by dehydration to yield the DHPM.[9][10]

Caption: The Biginelli reaction mechanism proceeds via a key N-acylimine intermediate.

Causality of Experimental Design: The reaction requires an acid catalyst (Brønsted or Lewis acid) to facilitate the initial condensation and imine formation.[9] Solvent-free conditions or the use of microwave irradiation can dramatically increase reaction rates and yields.[10][11] The choice of aldehyde, β-ketoester, and urea/thiourea directly dictates the substitution pattern at positions 4, 5, 6, and 2 of the final product.

Experimental Protocol: Classical Biginelli Reaction (Conventional Heating) [12]

-

Reactant Setup: In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1 mmol), and a catalytic amount of hydrochloric acid (HCl).

-

Solvent Addition: Add methanol (30 mL) as the solvent.

-

Reaction: Reflux the mixture at 60°C for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.

-

Purification: Collect the solid product by filtration and wash with cold methanol. Recrystallize from ethanol to obtain the pure dihydropyrimidinone.

Modern Diversification: Metal-Catalyzed Cross-Coupling

For the synthesis of highly functionalized, particularly aryl- and heteroaryl-substituted pyrimidines, transition metal-catalyzed cross-coupling reactions are indispensable. The Suzuki-Miyaura coupling is the most prominent method, offering a robust way to form C-C bonds.[13][14]

Core Principle: The Suzuki reaction couples an organoboron species (boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[15] The electron-deficient nature of the pyrimidine ring makes its halogenated derivatives highly reactive substrates for this transformation.[13][16]

Regioselectivity—The Chemist's Control: In polysubstituted pyrimidines like 2,4-dichloropyrimidine, the C4 position is generally more reactive than the C2 position towards Suzuki coupling. This difference in reactivity allows for selective, stepwise functionalization. By carefully controlling stoichiometry and reaction conditions, one can favor monosubstitution at C4 or drive the reaction to achieve disubstitution.[15][17]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Suzuki Coupling of 2,4-Dichloropyrimidine

The following table summarizes key findings for optimizing the regioselective Suzuki coupling, highlighting the impact of catalyst choice.

| Entry | Catalyst (mol%) | Boronic Acid | Base | Solvent | Time (min) | Yield (%) of 4-Aryl Product | Reference |

| 1 | Pd(PPh₃)₄ (0.5) | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 15 | >95 | [15] |

| 2 | Pd(dppf)Cl₂ (5) | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 15 | 58 | [13] |

| 3 | Pd(OAc)₂ (5) | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 15 | 35 | [13] |

Conditions: Microwave irradiation at 100°C.

Experimental Protocol: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine [15]

-

Vessel Preparation: To a 10 mL microwave vial, add 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.55 mmol), potassium carbonate (K₂CO₃) (1.5 mmol), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.0025 mmol, 0.5 mol%).

-

Solvent Addition: Add a 2:1 mixture of 1,4-dioxane and water (6 mL).

-

Reaction: Seal the vial and place it in a microwave reactor. Irradiate at 100°C for 15 minutes. Causality: Microwave heating provides rapid, uniform energy transfer, accelerating the catalytic cycle and significantly reducing reaction times compared to conventional heating.

-

Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure C4-substituted 2-chloropyrimidine.

The Frontier: Direct C–H Functionalization

Direct C–H functionalization has emerged as a step-economical and sustainable strategy for modifying the pyrimidine core.[1] This approach avoids the need for pre-functionalized substrates (like halides), allowing for the direct coupling of a C-H bond with a reaction partner.[18]

Mechanistic Principle: These reactions typically proceed via a transition-metal-catalyzed pathway where the metal inserts into a C-H bond of the pyrimidine ring. The position of functionalization (C2, C4, C5, or C6) is influenced by the electronic properties of the ring, existing substituents, and the catalytic system employed.[19] For pyrimidines, the electron-deficient nature makes C-H bonds susceptible to certain types of activation.

Application in Drug Discovery: The true power of C-H functionalization lies in late-stage modification. It allows chemists to take a complex, biologically active molecule containing a pyrimidine core and directly append new functional groups, rapidly generating analogs for structure-activity relationship (SAR) studies without resorting to lengthy de novo synthesis.[19][20] This accelerates the drug discovery pipeline.

While specific, universally applicable protocols are highly substrate-dependent, the general workflow involves careful selection of a catalyst (often Palladium, Rhodium, or Ruthenium), an oxidant, and potentially a directing group to achieve the desired regioselectivity. Research in this area is rapidly advancing, providing new tools for pyrimidine diversification.[18][19]

Conclusion

The synthesis of polysubstituted pyrimidines is a rich and evolving field. While classical cyclocondensation reactions like the Pinner and Biginelli syntheses provide a robust foundation for constructing the core ring system, modern catalytic methods have revolutionized the diversification of this critical scaffold. Mastery of metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, is essential for accessing complex aryl- and heteroaryl-substituted derivatives with high regiochemical control. Looking forward, the continued development of direct C-H functionalization techniques promises to further streamline the synthesis of novel pyrimidine analogs, empowering chemists to accelerate the discovery of next-generation therapeutics.

References

- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (n.d.).

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI.

- Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Pyrimidine. (n.d.). Wikipedia.

- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). MDPI.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (n.d.). GSC Advanced Research and Reviews.

- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). PMC - NIH.

- Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Deriv

- Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PMC.

- Reproducibility of Pyrimidine Synthesis: A Comparative Guide to Published Protocols. (n.d.). Benchchem.

- Biginelli Reaction. (n.d.). Organic Chemistry Portal.

- Recent Advances in Direct C–H Functionalization of Pyrimidines. (n.d.).

- Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. (n.d.). RSC Publishing.

- Biginelli reaction. (n.d.). Wikipedia.

- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI.

- Pinner pyrimidine synthesis. (n.d.). Slideshare.

- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (n.d.). PMC - PubMed Central.

- Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (n.d.).

- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.

- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (n.d.).

- A deconstruction–reconstruction strategy for pyrimidine diversific

- Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activ

- Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. (n.d.).

Sources

- 1. ijsat.org [ijsat.org]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrimidine - Wikipedia [en.wikipedia.org]

- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 7. mdpi.com [mdpi.com]

- 8. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 10. Biginelli Reaction [organic-chemistry.org]

- 11. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Biginelli Reaction for Pyrimidine-4,5-Dicarboxylate Synthesis

Abstract

The Biginelli reaction, a cornerstone of multicomponent reaction (MCR) chemistry, offers a powerful and atom-economical pathway to synthesize biologically significant 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their derivatives.[1][2] This guide provides an in-depth technical exploration of a key variant of this reaction: the synthesis of pyrimidine-4,5-dicarboxylates. By substituting the traditional β-ketoester with a β-diester, such as diethyl oxalacetate, this approach opens access to a class of highly functionalized pyrimidines with significant potential in medicinal chemistry and drug development. We will dissect the reaction mechanism, evaluate catalytic strategies, present a field-proven experimental protocol, and offer insights into optimization and troubleshooting, providing researchers with a comprehensive resource for leveraging this versatile reaction.

Introduction: The Enduring Relevance of a Classic Reaction

First reported by Italian chemist Pietro Biginelli in 1891, the eponymous reaction is a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea (or thiourea).[3][4] Its elegance lies in its simplicity and efficiency, constructing a complex heterocyclic scaffold from three readily available components in a single operation.[5] This aligns perfectly with the modern principles of green and efficient chemistry, making the Biginelli reaction a subject of renewed and intense interest.[1][6][7]

The dihydropyrimidine core is a privileged scaffold in pharmacology, found in numerous drugs exhibiting a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[8][9] Notably, certain DHPMs function as calcium channel blockers and antihypertensive agents.[3] The introduction of carboxylate groups at the 4 and 5 positions of the pyrimidine ring further enhances the molecular complexity and provides valuable handles for subsequent chemical modifications, making the synthesis of pyrimidine-4,5-dicarboxylates a strategically important endeavor for generating diverse compound libraries.

The Core Mechanism: A Stepwise View of Molecular Assembly

While several mechanistic pathways have been proposed over the years, the most widely accepted mechanism for the acid-catalyzed Biginelli reaction proceeds through an N-acyliminium ion intermediate.[3][10] The causality behind this pathway provides a roadmap for understanding reaction kinetics and optimizing conditions.

The key steps are as follows:

-

N-Acyliminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea. This is often the rate-determining step.[3] Protonation of the aldehyde's carbonyl oxygen by the acid catalyst makes it highly electrophilic and susceptible to nucleophilic attack by one of the amino groups of urea. Subsequent dehydration generates a highly reactive N-acyliminium ion. This intermediate is the linchpin of the reaction, acting as the key electrophile.

-

Nucleophilic Addition: The β-dicarbonyl component, in this case, diethyl oxalacetate, exists in equilibrium with its enol form under acidic conditions. The electron-rich enol attacks the electrophilic N-acyliminium ion, forming a C-C bond and creating an open-chain ureide intermediate.

-

Cyclization and Dehydration: The final stage involves an intramolecular reaction. The second amino group of the urea moiety attacks one of the ester carbonyls, leading to ring closure. A final dehydration step then yields the stable 3,4-dihydropyrimidine-4,5-dicarboxylate product.

Caption: Figure 1: Accepted Mechanism of the Biginelli Reaction

Catalysis: Optimizing for Yield and Efficiency

The classic Biginelli protocol often suffers from low yields, particularly with less reactive aldehydes.[8] Modern advancements have focused heavily on catalysis to improve reaction rates, yields, and overall efficiency. The choice of catalyst is a critical experimental decision.

-

Brønsted Acids: Simple protic acids like HCl are the traditional catalysts.[4] While effective, they often require harsh conditions and long reaction times. Aromatic and heteroaromatic carboxylic acids have also been shown to be effective.[11]

-

Lewis Acids: This is the most extensively studied and successful class of catalysts for the Biginelli reaction.[12] Lewis acids, such as ZnCl₂, InCl₃, Yb(OTf)₃, and various lanthanide salts, function by coordinating to the aldehyde's carbonyl oxygen, thereby increasing its electrophilicity and accelerating the initial condensation step.[2][3][10][13] Their use often leads to significantly higher yields in shorter reaction times and under milder conditions.[14]

-

Heterogeneous Catalysts: To improve the "green" profile of the reaction and simplify catalyst removal, solid-supported catalysts have been developed. These include clays like montmorillonite KSF, zeolites, and metal oxides supported on silica or other materials.[2][9][15] The primary advantage is the ease of recovery (simple filtration) and the potential for catalyst recycling.[10]

-

Solvent-Free and Microwave Conditions: Combining effective catalysis with non-traditional reaction conditions can offer dramatic improvements. Running the reaction neat (solvent-free) at elevated temperatures often accelerates the reaction.[16][17] Microwave irradiation has also been shown to drastically reduce reaction times from hours to minutes, likely due to efficient localized heating.[1]

| Catalyst System | Typical Conditions | Key Advantages | Representative Yields | Reference |

| HCl / Ethanol | Reflux, 12-24 h | Classical, inexpensive | 20-60% | [4] |

| Yb(OTf)₃ | Solvent-free, 95°C, 1-2 h | High yields, short reaction times, reusable | >90% | [10][18] |

| InCl₃ | Reflux, 2-3 h | Mild conditions, high yields | 85-95% | [2] |

| Montmorillonite KSF | Solvent-free, 100°C, 1-2 h | Heterogeneous, reusable, eco-friendly | 75-90% | [2] |

| ZnCl₂ | Solvent-free, 80°C, 3-5 h | Inexpensive Lewis acid, good yields | 80-92% | [14] |

Table 1: Comparison of Catalytic Systems for the Biginelli Reaction.

Field-Proven Experimental Protocol: Synthesis of Diethyl 6-Aryl-2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,5-Dicarboxylates

This protocol is adapted from established literature for the synthesis of pyrimidine-4,5-dicarboxylates, providing a reliable and self-validating starting point for researchers.[19]

Caption: Figure 2: Experimental Workflow for Pyrimidine-4,5-Dicarboxylate Synthesis

4.1. Materials and Reagents

-

Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Diethyl oxalacetate (or its sodium salt)

-

Urea

-

Ethanol (absolute)

-

Concentrated Hydrochloric Acid (HCl)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

4.2. Reaction Setup (Example using 4-Chlorobenzaldehyde)

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorobenzaldehyde (1.41 g, 10 mmol), diethyl oxalacetate (1.88 g, 10 mmol), and urea (0.72 g, 12 mmol).

-

Add 25 mL of absolute ethanol to the flask.

-

While stirring, add 5-10 drops of concentrated HCl as the catalyst.

4.3. Reaction and Monitoring

-

Heat the reaction mixture to reflux (approximately 78°C) using a heating mantle.

-

Maintain the reflux with vigorous stirring. The reaction progress can be monitored by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent system). The disappearance of the aldehyde spot is a good indicator of reaction progression. Reaction times can vary from 4 to 24 hours depending on the aldehyde's reactivity.[19]

4.4. Workup and Isolation

-

Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

For many derivatives, the product will precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure.

-

Collect the solid precipitate by vacuum filtration, washing the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the crude product in a vacuum oven.

4.5. Purification and Characterization

-

The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure diethyl 6-(4-chlorophenyl)-2-oxo-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate.

-

Confirm the structure and purity of the final product using standard analytical techniques:

-

¹H NMR: To identify characteristic proton signals.

-

¹³C NMR: To confirm the carbon framework.

-

FT-IR: To identify key functional groups (C=O of esters and urea, N-H bonds).

-

Mass Spectrometry: To confirm the molecular weight.

-

Melting Point: To assess purity.

-

Conclusion and Future Perspectives

The Biginelli reaction remains a highly relevant and powerful tool for the synthesis of complex heterocyclic molecules. The specific application for producing pyrimidine-4,5-dicarboxylates highlights its adaptability and utility in generating highly functionalized scaffolds for drug discovery. The continuous development of novel, more efficient, and environmentally benign catalytic systems ensures that this century-old reaction will continue to be a mainstay in both academic and industrial research laboratories.[12][20] Future efforts will likely focus on expanding the substrate scope to include more complex building blocks, developing enantioselective catalytic systems for producing chiral DHPMs, and integrating this reaction into automated high-throughput synthesis platforms.

References

-

Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

-

Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Sci-Hub. [Link]

-

Wikipedia. (n.d.). Biginelli reaction. In Wikipedia. Retrieved from [Link]

-

Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879–888. [Link]

-

Kappe, C. O. (2005). Recent Advances in Biginelli-type Reactions. Bentham Science Publishers. [Link]

-

de Oliveira, V. G., et al. (2012). Mechanistic studies on Lewis acid catalyzed Biginelli reactions in ionic liquids: evidence for the reactive intermediates and the role of the reagents. The Journal of Organic Chemistry, 77(22), 10184-10193. [Link]

-

Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. PubMed. [Link]

-

El-Mekabaty, A., et al. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Publishing. [Link]

-

Saleem, M., et al. (2021). Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. Bentham Science. [Link]

-

Sree Ranjani, V. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Eurasian Chemical Communications. [Link]

-

Eid, E. M. (2024). Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. Bentham Science Publishers. [Link]

-

Name-Reaction.com. (n.d.). Biginelli reaction. Retrieved from [Link]

-

Sharma, A., et al. (2022). A Review on Facile Synthesis of Pyrimidine Derivatives via Multicomponent Reactions. Organic Communications. [Link]

-

Singh, R., et al. (2023). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ChemistrySelect. [Link]

-

Journal of Medicinal and Pharmaceutical Chemistry Research. (n.d.). Biginelli reaction catalyzed by elemental bromine as a novel Lewis acid catalyst, under mild conditions. [Link]

-

Taylor & Francis. (n.d.). Yttria-Zirconia–Based Lewis Acid Catalysis of the Biginelli Reaction: An Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H). [Link]

-

Borisov, A. V., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research. [Link]

-

Popa, C. V., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Pharmaceuticals. [Link]

-

Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

-

Siddiqui, H. L., et al. (2008). Synthesis of pyrimidines, aromatic and heteroaromatic acids as Biginelli reaction catalysts. RACO. [Link]

-

Kamat, V., et al. (2022). Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2‐oxo/thioxo‐1,2,3,4‐tetrahydropyrimidines. Archiv der Pharmazie. [Link]

-

Kappe, C. O., & Stadler, A. (2004). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions. [Link]

-

J&K Scientific LLC. (2021). Biginelli Reaction. [Link]

-

Quiroga, J., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals. [Link]

-

Reddy, C. V., et al. (2004). New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkat USA. [Link]

-

Mamedov, V. A., et al. (2014). Synthesis and Alkylation of Diethyl 6-Aryl-2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,5-Dicarboxylates. Russian Journal of General Chemistry. [Link]

-

Mamedov, V. A., et al. (1998). Synthesis of diethyl 6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylates. Chemistry of Heterocyclic Compounds. [Link]

-

Kheffache, O., et al. (2020). Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3. Bulletin of Chemical Reaction Engineering & Catalysis. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. organicreactions.org [organicreactions.org]

- 6. Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. orgchemres.org [orgchemres.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biginelli Reaction [organic-chemistry.org]

- 11. raco.cat [raco.cat]

- 12. researchgate.net [researchgate.net]

- 13. Mechanistic studies on Lewis acid catalyzed Biginelli reactions in ionic liquids: evidence for the reactive intermediates and the role of the reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. journal.bcrec.id [journal.bcrec.id]

- 16. mdpi.com [mdpi.com]

- 17. arkat-usa.org [arkat-usa.org]

- 18. jk-sci.com [jk-sci.com]

- 19. researchgate.net [researchgate.net]

- 20. benthamdirect.com [benthamdirect.com]

A Technical Guide to the Minisci Reaction for Functionalized Pyrimidine Synthesis

This guide provides an in-depth exploration of the Minisci reaction as a powerful tool for the direct C-H functionalization of pyrimidines. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple procedural outlines to deliver field-proven insights, explain the causality behind experimental choices, and offer robust, self-validating protocols.

The Strategic Imperative: Functionalizing the Pyrimidine Core

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural heart of countless therapeutic agents and biologically active molecules.[1][2][3] Its presence in the nucleobases cytosine, thymine, and uracil underscores its fundamental role in biological systems.[4] Consequently, pyrimidine derivatives have found broad application as anticancer, antiviral, antibacterial, and antihypertensive drugs.[1][4][5]

However, the electron-deficient nature of the pyrimidine ring, which contributes to its stability and biological function, simultaneously presents a formidable challenge for synthetic chemists.[6][7] Traditional electrophilic aromatic substitution reactions, akin to Friedel-Crafts chemistry, are generally ineffective. While nucleophilic aromatic substitution is possible, it requires pre-functionalization with a leaving group. The development of methods for direct C-H functionalization is therefore of paramount importance, offering a more atom-economical and efficient route to novel analogues, particularly for late-stage diversification in drug discovery programs.[6][8]

The Minisci reaction, a nucleophilic radical substitution, has emerged as a premier strategy to address this challenge. It allows for the direct installation of a wide array of carbon-based functional groups onto the electron-deficient pyrimidine core, bypassing the need for pre-activation.[6][9]

The Heart of the Matter: Unpacking the Minisci Reaction Mechanism

First reported by F. Minisci in 1971, the reaction is broadly defined as the addition of a nucleophilic carbon-centered radical to an electron-deficient N-heterocycle.[9][10][11] The process is driven by the enhanced electrophilicity of the heteroaromatic ring upon protonation. For pyrimidines, the reaction must be conducted under acidic conditions to protonate one of the ring nitrogens, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and facilitates the addition of the radical.[9][10]

The generally accepted mechanism proceeds through three key stages:

-

Radical Generation: A carbon-centered radical is formed from a suitable precursor. This is the most versatile step, with numerous classical and modern methods available.

-

Nucleophilic Radical Addition: The generated radical adds to an electron-deficient position of the protonated pyrimidine ring (typically C4/C6 or C2), forming a resonance-stabilized radical cation intermediate.[12]

-

Rearomatization: The radical cation intermediate is oxidized and deprotonated to restore aromaticity, yielding the final functionalized pyrimidine product.[12]

| Radical Generation Method | Typical Reagents/Conditions | Advantages | Common Radical Types |

| Classical Oxidative Decarboxylation | Carboxylic Acids, AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | Inexpensive, well-established | Primary, Secondary, Tertiary Alkyl |

| Photoredox Catalysis | Various precursors, photocatalyst (e.g., Ru(bpy)₃Cl₂, Ir-complexes, organic dyes), light source (Blue LEDs) | Mild conditions, high functional group tolerance, broad precursor scope | Alkyl, Acyl, α-Aminoalkyl, etc. |

| Electrochemistry | Alkyl Halides, undivided cell, carbon/nickel electrodes | Avoids stoichiometric chemical oxidants, scalable | Primary, Secondary, Tertiary Alkyl |

| Hydrogen Atom Transfer (HAT) | Alcohols, Ethers, persulfate or photoredox catalyst | Utilizes readily available C-H bonds | α-Oxyalkyl, α-Hydroxyalkyl |

| Mechanochemistry | Alkyl Halides, Magnesium (Mg) | Solvent-free, mild conditions | Alkyl |

Protocols in Practice: A Guide for the Bench Chemist

Trustworthy protocols are the foundation of reproducible science. Below are two detailed methodologies representing classical and modern approaches to the Minisci functionalization of pyrimidines.

Protocol 1: Classical Silver-Catalyzed Alkylation of 2-Chloropyrimidine

This protocol exemplifies the original Minisci conditions for installing a tertiary alkyl group via oxidative decarboxylation. The choice of a tertiary carboxylic acid like pivalic acid is strategic, as the resulting tertiary radical is nucleophilic and readily formed.

Objective: Synthesize 2-chloro-4-tert-butylpyrimidine.

Materials:

-

2-Chloropyrimidine (1.0 equiv)

-

Pivalic Acid (3.0 equiv)

-

Silver Nitrate (AgNO₃) (0.2 equiv)

-

Ammonium Persulfate ((NH₄)₂S₂O₈) (3.0 equiv)

-

Solvent: Acetonitrile/Water (1:1 v/v) with 10% v/v Sulfuric Acid (H₂SO₄)

Step-by-Step Methodology:

-

Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 2-chloropyrimidine and pivalic acid.

-

Reagent Dissolution: Add the acetonitrile/water/sulfuric acid solvent system and stir until all solids are dissolved. The acidic medium is critical for protonating the pyrimidine, thereby activating it towards radical attack. [9]3. Catalyst Addition: Add silver nitrate to the solution. The Ag(I) salt is the catalyst that will be oxidized to Ag(II) to initiate the radical formation process. [9]4. Initiation: Gently heat the reaction mixture to 60-80 °C. In a single portion, carefully add the ammonium persulfate. Caution: Gas evolution (CO₂) will occur. Ammonium persulfate is the stoichiometric oxidant responsible for oxidizing Ag(I) to Ag(II) and driving the overall catalytic cycle.

-

Reaction Monitoring: Allow the reaction to stir at temperature for 1-3 hours. Monitor the consumption of the starting material by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Protocol 2: Photoredox-Mediated Alkylation using an Alkyl Boronic Acid

This modern protocol leverages visible-light photoredox catalysis for a milder and often more functional-group-tolerant transformation. [11][13]Alkyl boronic acids are stable, readily available radical precursors. [13] Objective: Synthesize 4-cyclohexyl-2-(methylthio)pyrimidine.

Materials:

-

4-Cyclohexyl-2-(methylthio)pyrimidine (1.0 equiv)

-

Cyclohexylboronic Acid (1.5 equiv)

-

Photocatalyst: Ru(bpy)₃Cl₂ (1-2 mol%)

-

Oxidant: Acetoxybenziodoxole (1.5 equiv)

-

Acid: Trifluoroacetic Acid (TFA) (2.0 equiv)

-

Solvent: Degassed Acetonitrile (MeCN)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Assemble a Schlenk flask containing a stir bar. Add the 2-(methylthio)pyrimidine, cyclohexylboronic acid, Ru(bpy)₃Cl₂, and acetoxybenziodoxole.

-

Degassing: Seal the flask and subject it to three cycles of vacuum followed by backfilling with an inert gas (Nitrogen or Argon). This is crucial to remove oxygen, which can quench the excited state of the photocatalyst.

-

Solvent and Acid Addition: Add degassed acetonitrile via syringe, followed by trifluoroacetic acid. TFA serves to protonate the pyrimidine substrate.

-

Initiation: Place the flask approximately 5-10 cm from a blue LED lamp (450 nm) and begin vigorous stirring. A small fan should be used to maintain the reaction at room temperature.

-

Reaction Mechanism Insight: Upon irradiation, the Ru(II) photocatalyst is excited. The excited state catalyst interacts with the reagents to generate the cyclohexyl radical from the boronic acid. [13]This radical then engages the protonated pyrimidine as described in the general mechanism.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS over 12-24 hours.

-

Workup: Upon completion, remove the light source. Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

-

Purification: Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic extracts. Dry over Na₂SO₄, filter, and concentrate. Purify the crude material by column chromatography.

Navigating the Landscape: Advantages and Limitations

The Minisci reaction is a powerful tool, but its application requires a clear understanding of its strengths and weaknesses.

Advantages:

-

Direct C-H Functionalization: It avoids the need for pre-functionalized heterocycles, leading to shorter and more efficient synthetic routes. [6][9]* Late-Stage Functionalization: Its tolerance for a wide range of functional groups makes it exceptionally well-suited for modifying complex molecules in the final stages of a synthesis, a crucial capability in drug discovery. [6][12]* Broad Scope of Radicals: A vast array of primary, secondary, and tertiary alkyl, as well as acyl and other functionalized radicals, can be installed. [14]* Mild Conditions: Modern photoredox and electrochemical variants operate under significantly milder conditions than many classical methods, enhancing substrate compatibility. [11][15] Limitations:

-

Regioselectivity: As previously mentioned, the reaction can produce mixtures of regioisomers, complicating purification and reducing the yield of the desired product. [9][10]This remains a significant challenge, although strategies like using blocking groups are being developed. [16]* Stoichiometric Oxidants: Classical methods often require an excess of strong oxidizing agents, which can be a drawback for sensitive substrates and large-scale synthesis. * Moderate Yields: Yields can often be moderate, particularly in complex systems or when regiochemical mixtures are formed. [10]* Acylation Side-Reaction: Depending on the radical source and conditions, acylation can sometimes compete with the desired alkylation, forming a ketone byproduct. [9]

Conclusion and Future Outlook

The Minisci reaction provides a direct and powerful pathway for the C-H functionalization of pyrimidines, enabling rapid access to novel chemical matter that is highly valuable for pharmaceutical and agrochemical research. From its classical roots in silver-catalyzed oxidative decarboxylation, the field has evolved dramatically, embracing photoredox catalysis and electrochemistry to offer milder, more versatile, and more sustainable protocols. [11][17] The primary challenges remain the predictable control of regioselectivity and the development of enantioselective variants. [18]Recent breakthroughs in using chiral Brønsted acids to achieve enantioselective Minisci reactions on other heterocycles suggest a promising future for asymmetric pyrimidine functionalization. [12][18]As our understanding of radical chemistry deepens and new catalytic systems are discovered, the Minisci reaction will undoubtedly become an even more indispensable tool in the synthetic chemist's arsenal for crafting the next generation of functionalized pyrimidines.

References

- Minisci reaction - Wikipedia.

- Minisci reaction - Grokipedia.

- General overview of common mechanistic pathways in Minisci‐type reactions.

- Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development - Research Trend.

- Minisci Reaction | Chem-Station Int. Ed.

- Recent Advances in Minisci-Type Reactions. - SciSpace.

- PHOTOCATALYTIC MINISCI REACTION.

- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - NIH.

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - SciSpace.

- Role of Pyrimidine Derivatives in the Treatment of Cancer.

- Recent Advances in Direct C–H Functionalization of Pyrimidines - ResearchGate.

- Discovery and Development of the Enantioselective Minisci Reaction | Accounts of Chemical Research - ACS Publications.

- Recent Advances in Minisci-Type Reactions - PubMed.

- Recent Advances in Minisci‐Type Reactions | Request PDF - ResearchGate.

- Review: Practical use of Minisci reactions - RSC Blogs.

- Mechanochemical Magnesium-Mediated Minisci C–H Alkylation of Pyrimidines with Alkyl Bromides and Chlorides | Organic Letters - ACS Publications.

- Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC - NIH.

- Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine - PMC - NIH.

- Electrochemical Minisci Alkylation - ChemistryViews.

- A mini review of pyrimidine and fused pyrimidine marketed drugs - CORE.

Sources

- 1. researchtrend.net [researchtrend.net]

- 2. growingscience.com [growingscience.com]

- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Role of Pyrimidine Derivatives in the Treatment of Cancer | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]

- 6. researchgate.net [researchgate.net]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Minisci reaction - Wikipedia [en.wikipedia.org]

- 10. scispace.com [scispace.com]

- 11. Recent Advances in Minisci-Type Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. grokipedia.com [grokipedia.com]

- 13. Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. blogs.rsc.org [blogs.rsc.org]

- 15. Electrochemical Minisci Alkylation - ChemistryViews [chemistryviews.org]

- 16. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Data of Diethyl 5-bromopyrimidine-4,6-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for Diethyl 5-bromopyrimidine-4,6-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrimidine core is a prevalent scaffold in numerous biologically active molecules, making the unambiguous structural elucidation of its derivatives a critical step in the development of novel therapeutics. This document is intended to serve as a detailed reference for researchers, offering not only the spectral data but also the underlying principles and experimental protocols necessary for its accurate interpretation and reproduction.

While direct experimental spectra for Diethyl 5-bromopyrimidine-4,6-dicarboxylate are not publicly available in the reviewed literature, this guide will present predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. The methodologies and interpretations provided herein are grounded in extensive experience in the structural characterization of small organic molecules.

Molecular Structure and its Spectroscopic Implications

The structure of Diethyl 5-bromopyrimidine-4,6-dicarboxylate, with CAS number 1820687-49-7, is characterized by a pyrimidine ring substituted with a bromine atom at the 5-position and two diethyl carboxylate groups at the 4- and 6-positions.[1][2] This substitution pattern dictates the expected spectroscopic features. The electron-withdrawing nature of the bromine atom and the two ester functionalities will significantly influence the chemical shifts of the pyrimidine ring proton and carbons. The two equivalent diethyl ester groups will present characteristic signals in both ¹H and ¹³C NMR spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for probing the electronic environment of hydrogen atoms within a molecule. For Diethyl 5-bromopyrimidine-4,6-dicarboxylate, the ¹H NMR spectrum is predicted to be relatively simple, exhibiting signals corresponding to the pyrimidine ring proton and the protons of the two ethyl groups.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2 | ~9.2 | Singlet (s) | 1H | - |

| -OCH₂CH₃ | ~4.5 | Quartet (q) | 4H | ~7.1 |

| -OCH₂CH₃ | ~1.4 | Triplet (t) | 6H | ~7.1 |

Interpretation and Causality

-

H-2 Proton: The proton at the 2-position of the pyrimidine ring is expected to be the most deshielded proton in the molecule. Its downfield chemical shift is a direct consequence of the electron-withdrawing effects of the two adjacent nitrogen atoms in the heterocyclic ring and the additional influence of the bromine and ester substituents.

-

Ethyl Groups: The two diethyl ester groups are chemically equivalent due to the symmetry of the molecule. This results in a single set of signals for the methylene (-OCH₂-) and methyl (-CH₃) protons. The methylene protons appear as a quartet due to coupling with the three adjacent methyl protons. Conversely, the methyl protons appear as a triplet due to coupling with the two adjacent methylene protons.

Experimental Protocol for ¹H NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality ¹H NMR spectra of small organic molecules like Diethyl 5-bromopyrimidine-4,6-dicarboxylate.

Instrumentation:

-

NMR Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice for its good dissolving power for many organic compounds and its single residual peak at δ ~7.26 ppm.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of Diethyl 5-bromopyrimidine-4,6-dicarboxylate.

-

Dissolve the sample in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Cap the NMR tube and gently invert to ensure complete dissolution and a homogenous solution.

Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans (NS): 16 to 32 scans are typically sufficient to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 1-2 seconds between scans allows for adequate relaxation of the protons.

-

Acquisition Time (AQ): 2-4 seconds to ensure good resolution.

-

Spectral Width (SW): A spectral width of -2 to 12 ppm is generally adequate for most organic compounds.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is typically required compared to ¹H NMR.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~163 |

| C-4, C-6 | ~160 |

| C-2 | ~158 |

| C-5 | ~120 |

| -OCH₂CH₃ | ~63 |

| -OCH₂CH₃ | ~14 |

Interpretation and Causality

-

Carbonyl Carbons: The carbonyl carbons of the ester groups are expected to have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen atom.

-

Pyrimidine Ring Carbons: The chemical shifts of the pyrimidine ring carbons are influenced by the nitrogen atoms, the bromine atom, and the ester groups. C-4 and C-6, being directly attached to both a nitrogen and an ester group, will be significantly deshielded. The C-2 carbon, situated between two nitrogen atoms, will also appear at a downfield chemical shift. The C-5 carbon, bonded to the bromine atom, will have a chemical shift in the aromatic region, with its exact position influenced by the halogen's electronic effects.

-

Ethyl Group Carbons: The methylene (-OCH₂-) carbon will be more deshielded than the methyl (-CH₃) carbon due to its direct attachment to the electronegative oxygen atom.

Experimental Protocol for ¹³C NMR Data Acquisition

Instrumentation:

-

NMR Spectrometer: 400 MHz or higher, equipped with a broadband probe.

-

Solvent: CDCl₃, as used for ¹H NMR.

Sample Preparation:

-

A more concentrated sample (20-50 mg in ~0.6 mL of CDCl₃) is often beneficial for ¹³C NMR to reduce acquisition time.

Data Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE) which enhances signal intensity.

-

Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.

-

Relaxation Delay (D1): 2-5 seconds.

-

Spectral Width (SW): A range of 0 to 200 ppm is standard for most organic molecules.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This will result in two peaks of nearly equal intensity for the molecular ion, separated by 2 m/z units.

-

[M]⁺ for C₁₀H₁₁⁷⁹BrN₂O₄: m/z ≈ 302

-

[M+2]⁺ for C₁₀H₁₁⁸¹BrN₂O₄: m/z ≈ 304

-

-

Key Fragmentation Patterns: Fragmentation of the ester groups is expected, leading to the loss of ethoxy (-OCH₂CH₃) or ethyl (-CH₂CH₃) radicals.

Experimental Protocol for Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique suitable for polar and medium-polarity molecules, making it a good choice for Diethyl 5-bromopyrimidine-4,6-dicarboxylate.

Instrumentation:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass measurements, which can confirm the elemental composition.

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

-

The final solution may be acidified with a small amount of formic acid to promote protonation and enhance signal intensity in positive ion mode.

Data Acquisition Parameters:

-

Ionization Mode: Positive ion mode ([M+H]⁺) is likely to be effective.

-

Capillary Voltage: Typically in the range of 3-5 kV.

-

Drying Gas Flow and Temperature: These parameters should be optimized to ensure efficient desolvation of the analyte ions.

-

Mass Range: A scan range of m/z 50-500 would be appropriate to observe the molecular ion and potential fragments.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of Diethyl 5-bromopyrimidine-4,6-dicarboxylate.

Caption: Workflow for the spectroscopic analysis of Diethyl 5-bromopyrimidine-4,6-dicarboxylate.

Conclusion

The structural characterization of Diethyl 5-bromopyrimidine-4,6-dicarboxylate relies on a combination of spectroscopic techniques, with ¹H NMR, ¹³C NMR, and mass spectrometry being the most informative. This guide has provided a detailed prediction of the expected spectral data and outlined robust experimental protocols for their acquisition. By understanding the principles behind the observed spectral features, researchers can confidently identify and characterize this and other related pyrimidine derivatives, facilitating their advancement in drug discovery and development programs.

References

Sources

1H NMR and 13C NMR of Diethyl 5-bromopyrimidine-4,6-dicarboxylate

An In-Depth Technical Guide to the ¹H and ¹³C NMR of Diethyl 5-bromopyrimidine-4,6-dicarboxylate

Authored by: A Senior Application Scientist

Introduction

Diethyl 5-bromopyrimidine-4,6-dicarboxylate is a polysubstituted heterocyclic compound with significant potential as a scaffold in medicinal chemistry and materials science. The pyrimidine core is a ubiquitous motif in biologically active molecules, and the specific arrangement of bromo and dicarboxylate substituents provides multiple points for synthetic diversification. Accurate structural elucidation is paramount for any research and development involving this molecule, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.[1][2]

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of diethyl 5-bromopyrimidine-4,6-dicarboxylate. As this is a specialized derivative, this document synthesizes data from analogous structures and fundamental NMR principles to offer a robust predictive framework.[3][4] It is designed for researchers, scientists, and drug development professionals, offering not only spectral interpretation but also a field-proven protocol for acquiring high-quality, reproducible data.

Molecular Structure and Predicted NMR Features

The structure of diethyl 5-bromopyrimidine-4,6-dicarboxylate presents several key features that dictate its NMR signature:

-

Aromatic Pyrimidine Ring: A nitrogen-containing heterocycle, the pyrimidine ring's electronic environment is heavily influenced by the two electronegative nitrogen atoms.

-

Single Aromatic Proton (H-2): The proton at the C-2 position is the sole proton directly attached to the pyrimidine ring, making its signal a distinct diagnostic marker.

-

Electron-Withdrawing Substituents: The bromine atom at C-5 and the two diethyl carboxylate groups at C-4 and C-6 significantly withdraw electron density from the ring, influencing the chemical shifts of the ring proton and carbons.

-

Symmetry: The molecule possesses a plane of symmetry through the C-2 and C-5 atoms. Consequently, the two diethyl carboxylate groups at positions 4 and 6 are chemically equivalent. This equivalence simplifies the spectrum, as each corresponding part of the ethyl groups (the methylene and methyl carbons and protons) will produce only one signal each.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to be relatively simple and highly informative, displaying three distinct signals corresponding to the three unique proton environments.

The proton on the C-2 carbon of the pyrimidine ring is expected to appear as a sharp singlet in the downfield region of the spectrum. Its chemical shift is significantly influenced by the deshielding effect of the two adjacent electronegative nitrogen atoms.[5] The two ethyl groups are chemically equivalent due to the molecule's symmetry. The methylene protons (-OCH₂-) are adjacent to an electronegative oxygen atom and will thus appear downfield from the methyl protons. They will be split into a quartet by the three neighboring methyl protons. The terminal methyl protons (-CH₃) are in a more shielded environment and will appear further upfield, split into a triplet by the two neighboring methylene protons.

Table 1: Predicted ¹H NMR Spectral Data for Diethyl 5-bromopyrimidine-4,6-dicarboxylate

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 (Pyrimidine) | 9.0 - 9.3 | Singlet (s) | N/A | 1H |

| -OCH₂- (Ethyl) | 4.3 - 4.6 | Quartet (q) | ~7.1 | 4H |

| -CH₃ (Ethyl) | 1.3 - 1.5 | Triplet (t) | ~7.1 | 6H |

Note: Predicted values are based on typical ranges for pyrimidine derivatives and esters in a standard solvent like CDCl₃. Actual values may vary based on solvent and concentration.[6][7]

Caption: ¹H-¹H spin-spin coupling in the ethyl groups.

Predicted ¹³C NMR Spectrum Analysis

A proton-decoupled ¹³C NMR spectrum will provide direct insight into the carbon framework of the molecule. Due to the molecular symmetry, six distinct carbon signals are anticipated.

The chemical shifts of the pyrimidine ring carbons are influenced by their position relative to the nitrogen atoms and the bromo and carboxylate substituents.[8] Carbonyl carbons from the ester groups are typically found in the most downfield region (170-185 ppm).[9][10] The carbon atoms of the ethyl groups will appear in the aliphatic region of the spectrum, with the methylene carbon (-OCH₂-) being further downfield than the methyl carbon (-CH₃) due to the attached oxygen.[11]

Table 2: Predicted ¹³C NMR Spectral Data for Diethyl 5-bromopyrimidine-4,6-dicarboxylate

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O (Ester) | 162 - 165 | sp² hybridized, bonded to two electronegative oxygens. |

| C-4 / C-6 | 158 - 161 | sp² aromatic, adjacent to N and bonded to ester. |

| C-2 | 155 - 158 | sp² aromatic, positioned between two N atoms. |

| C-5 | 115 - 120 | sp² aromatic, bonded to electron-withdrawing Br. |

| -OCH₂- (Ethyl) | 62 - 65 | sp³ hybridized, bonded to electronegative O. |

| -CH₃ (Ethyl) | 13 - 15 | sp³ hybridized, terminal aliphatic carbon. |

Note: Predicted values are based on typical ranges and substituent effects. Quaternary carbons (C-4, C-5, C-6, C=O) may show lower intensity in a standard spectrum.[12][13]

Recommended Experimental Protocol for NMR Data Acquisition

Obtaining high-quality, reproducible NMR data requires a standardized and rigorous experimental approach. This protocol is designed to serve as a self-validating system for the structural confirmation of diethyl 5-bromopyrimidine-4,6-dicarboxylate and similar compounds.

Step 1: Sample Preparation

-

Mass Determination: Accurately weigh 10-15 mg of the purified compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice. For compounds with different solubility profiles, acetone-d₆ or DMSO-d₆ can be used.[1] Note that chemical shifts are solvent-dependent.[7]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount (e.g., 1% v/v) of tetramethylsilane (TMS) as an internal reference standard for calibrating the chemical shift scale to 0.00 ppm for both ¹H and ¹³C spectra.[14]

-

Transfer: Transfer the final solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector (typically ~4-5 cm).

Step 2: Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer.[15][16]

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single pulse (e.g., Bruker 'zg30').

-

Spectral Width: 0 - 12 ppm.

-

Acquisition Time: 2 - 4 seconds. This ensures adequate resolution.

-

Relaxation Delay (d1): 2 - 5 seconds. A longer delay is crucial for quantitative integration.

-

Number of Scans: 8 - 16 scans for a sufficiently concentrated sample.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single pulse with NOE (e.g., Bruker 'zgpg30').

-

Spectral Width: 0 - 220 ppm.

-

Acquisition Time: 1 - 2 seconds.

-

Relaxation Delay (d1): 2 seconds. For accurate integration of quaternary carbons, a much longer delay (5-10 s) or a quantitative pulse program may be necessary.[17]

-

Number of Scans: 512 - 2048 scans, depending on sample concentration, due to the low natural abundance of ¹³C.

-

Temperature: 298 K (25 °C).

Step 3: Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation.

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a polynomial baseline correction to achieve a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[15]

-

Integration & Peak Picking: Integrate all signals in the ¹H spectrum and pick the chemical shifts for all significant peaks in both spectra.

Caption: Standardized workflow for NMR analysis.

Conclusion

The structural characterization of diethyl 5-bromopyrimidine-4,6-dicarboxylate by NMR spectroscopy is straightforward due to its molecular symmetry. The ¹H NMR spectrum is defined by a downfield aromatic singlet and the characteristic quartet-triplet pattern of the two equivalent ethyl groups. The ¹³C NMR spectrum is expected to show six distinct signals, providing a complete map of the carbon skeleton. By adhering to the detailed experimental protocol provided, researchers can reliably obtain high-quality spectral data, ensuring the unambiguous structural verification required for advancing research in drug discovery and chemical synthesis.

References

-

Benchchem. Application Notes & Protocols: 1H and 13C NMR Spectral Analysis of Octane-2,4,5,7-tetrone. 15

-

The Royal Society of Chemistry. Supporting Information. 18

-

ResearchGate. The NMR interpretations of some heterocyclic compounds which are...

-

Royal Society of Chemistry Books. Chapter 5: Acquiring 1 H and 13 C Spectra.

-

Benchchem. A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives.

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.

-

National Institutes of Health (NIH). Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts.

-

ISMRM. Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts.

-

Sigma-Aldrich. NMR Reference Standards.

-

ChemicalBook. 5-Bromopyrimidine(4595-59-9) 1H NMR spectrum.

-

The Royal Society of Chemistry. Supporting Information for a manuscript.

-

University of Oxford. A User Guide to Modern NMR Experiments.

-

ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the...

-

UC Santa Barbara. Chemical Shift Referencing.

-

University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only.

-

The Royal Society of Chemistry. 1HNMR δ values for...

-

SpectraBase. 5-Bromopyrimidine - Optional[1H NMR] - Spectrum.

-

SpectraBase. 2-Bromopyrimidine - Optional[13C NMR] - Chemical Shifts.

-